![molecular formula C8H12N2O2S2 B13179009 2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione
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Overview
Description
2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing both amino and thio functionalities. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione is unique due to its specific combination of sulfur and nitrogen atoms in the heterocyclic ring, which imparts distinct chemical and biological properties
Biological Activity
2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione is a complex heterocyclic compound notable for its unique structural features that include a thiopyrano ring fused with a thiazole moiety. This structure suggests potential biological activities, particularly in medicinal chemistry. The presence of both nitrogen and sulfur atoms enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound through empirical studies, synthesis methods, and comparative analyses with structurally similar compounds.
- Molecular Formula : C8H12N2O2S2
- Molecular Weight : 232.3 g/mol
- CAS Number : 1247394-33-7
The compound's structure is characterized by an aminoethyl side chain and dione functionalities that contribute to its diverse chemical reactivity.
Antimicrobial Activity
Research indicates that compounds containing thiopyrano and thiazole rings exhibit various biological activities including antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against a range of bacterial and fungal strains. The specific biological activity of this compound requires empirical studies to establish its efficacy and mechanism of action.
Anticancer Properties
A significant area of interest is the anticancer activity associated with thiopyrano and thiazole derivatives. Several studies have reported that structural modifications in thiazole compounds can lead to enhanced cytotoxic effects against various cancer cell lines. For example:
Compound | Activity | IC50 (µM) | Target |
---|---|---|---|
Compound A | High | 0.06 | DHFR |
Compound B | Moderate | 0.84 - 1.39 | COX-2 |
Compound C | Low | >5 | COX-2 |
These findings suggest that structural characteristics such as substituents at specific positions on the thiazole ring significantly influence biological activity.
The mechanism of action for compounds similar to this compound often involves the inhibition of key enzymes involved in inflammatory processes or cancer progression. For instance:
- Cyclooxygenase (COX) Inhibition : Compounds have been shown to inhibit COX enzymes which are crucial in the inflammatory response.
- DHFR Inhibition : Some derivatives have demonstrated potent inhibition against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.
Case Studies
-
Study on Anticancer Activity :
A study evaluated the cytotoxic effects of various thiazole derivatives against human cancer cell lines. The results indicated that certain modifications led to significant reductions in cell viability (up to 98% reduction in PGE2 levels) when compared to controls. -
Antimicrobial Evaluation :
Another research focused on the antimicrobial properties of thiazole derivatives revealed that specific substitutions enhanced activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls was noted as a primary mechanism.
Comparative Analysis
To understand the uniqueness of this compound compared to other similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Aminothiazole | Amino group on thiazole ring | Broad-spectrum antimicrobial activity |
Thiosemicarbazones | Thiosemicarbazone moiety | Exhibits anticancer properties through metal chelation |
4-Thiazolidinone | Thiazolidine ring | Recognized for anti-inflammatory effects |
The dual heterocyclic structure combining thiopyrano and thiazole functionalities may enhance its biological activity compared to other compounds.
Properties
Molecular Formula |
C8H12N2O2S2 |
---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-(5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O2S2/c9-3-1-8-10-6-2-4-14(11,12)5-7(6)13-8/h1-5,9H2 |
InChI Key |
AWTLBXHYCUCQAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1N=C(S2)CCN |
Origin of Product |
United States |
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